molecular formula C3H4O2 B044143 Methylglyoxal CAS No. 78-98-8

Methylglyoxal

Cat. No. B044143
CAS RN: 78-98-8
M. Wt: 72.06 g/mol
InChI Key: AIJULSRZWUXGPQ-UHFFFAOYSA-N
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Patent
US05747329

Procedure details

Glutathione functions as a co-enzyme for formaldehyde dehydrogenase, maleylacetoacetate isomerase, glyoxalase, prostaglandin endoperoxidase isomerases, and dichlorodiphenyltrichloroethane dehydrochlorinase and similar enzymes. In the glyoxalase reaction, the hemimercaptal formed nonenzymatically by reaction of methylglyoxal and glutathione (GSH) is converted by glyoxalase I to S-lactyl-Glutathione, which is split by glyoxalase II to D-lactate and Glutathione. In the formaldehyde dehydrogenase reaction, S-formyl Glutathione is formed (Glutathione+HCHO+NAD+) and hydrolyzed to formate and Glutathione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
prostaglandin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C@@H:2]([CH2:6][CH2:7][C:8]([NH:10][C@H:11]([C:14]([NH:16][CH2:17][C:18]([OH:20])=[O:19])=[O:15])[CH2:12][SH:13])=[O:9])[C:3]([OH:5])=[O:4].C=O.C(C(/C=C\C(O)=O)=O)C(CC(O)=O)=[O:25].ClC(Cl)(Cl)C(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1>>[CH3:6][C:2]([CH:3]=[O:5])=[O:25].[NH2:1][C@@H:2]([CH2:6][CH2:7][C:8]([NH:10][C@H:11]([C:14]([NH:16][CH2:17][C:18]([OH:20])=[O:19])=[O:15])[CH2:12][SH:13])=[O:9])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)/C=C\C(=O)O
Step Four
Name
prostaglandin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the glyoxalase reaction

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C=O
Name
Type
product
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.